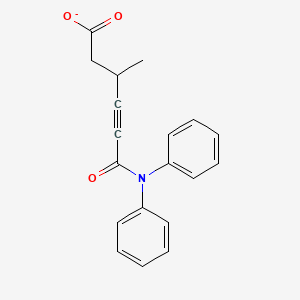
(R)-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of diphenylamine with an appropriate alkyne and esterifying the resulting product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate would likely involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Wissenschaftliche Forschungsanwendungen
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might have potential as bioactive compounds for pharmaceutical research.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism by which ®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the compound’s structure and functional groups. For example, the aromatic rings might interact with proteins or enzymes, altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylamine: A simpler compound with similar aromatic properties.
Phenylacetate: Shares the ester functional group but lacks the alkyne and diphenylamino components.
Propargyl acetate: Contains the alkyne and ester groups but lacks the aromatic rings.
Uniqueness
®-5-(diphenylamino)-5-oxopent-3-yn-2-ylacetate is unique due to its combination of aromatic, alkyne, and ester functional groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications that similar compounds might not be suitable for.
Eigenschaften
Molekularformel |
C19H16NO3- |
|---|---|
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
3-methyl-6-oxo-6-(N-phenylanilino)hex-4-ynoate |
InChI |
InChI=1S/C19H17NO3/c1-15(14-19(22)23)12-13-18(21)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,14H2,1H3,(H,22,23)/p-1 |
InChI-Schlüssel |
YKBUKPMHKYCETC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CC(=O)[O-])C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
![1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)
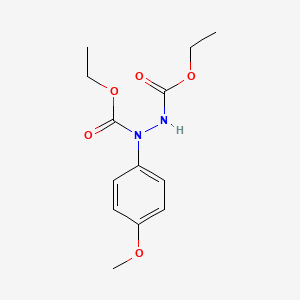
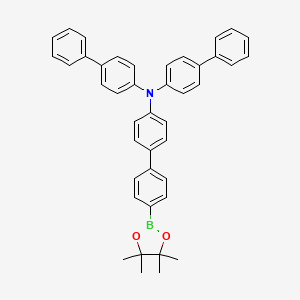

![(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)

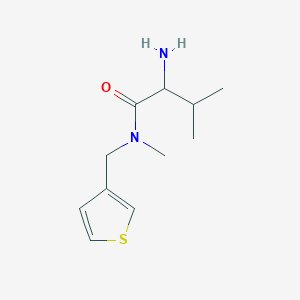
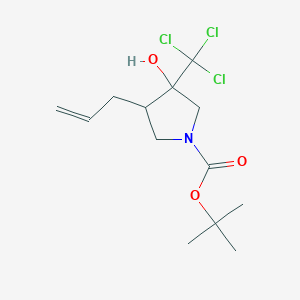
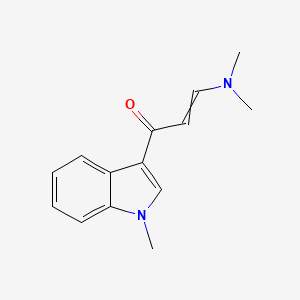
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14787133.png)
![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)
![N-[(5-Amino[1,1'-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester](/img/structure/B14787140.png)
